

# A Technical Guide to the Identification of Delphinidin 3,5-diglucoside

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## Compound of Interest

Compound Name: Delphinidin 3,5-diglucoside

Cat. No.: B15588752

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This technical guide provides an in-depth overview of the analytical methodologies and spectral data required for the confident identification of **Delphinidin 3,5-diglucoside**, a naturally occurring anthocyanin with significant antioxidant properties. This document outlines detailed experimental protocols and presents a comprehensive summary of its spectral characteristics.

## Spectroscopic and Chromatographic Data

The identification of **Delphinidin 3,5-diglucoside** relies on a combination of chromatographic separation and spectroscopic techniques. The following tables summarize the key spectral data obtained from High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

### HPLC-DAD and UV-Vis Spectral Data

**Delphinidin 3,5-diglucoside** exhibits a characteristic UV-Vis absorption spectrum, which is useful for its preliminary identification and quantification in complex mixtures.

Parameter	Value	Reference
$\lambda_{\text{max}}$ (Visible)	504.2–522.5 nm	[1]
$\lambda_{\text{max}}$ (UV)	~280 nm	[2]

## Mass Spectrometry (MS) Data

High-resolution mass spectrometry is a critical tool for determining the elemental composition and fragmentation pattern of **Delphinidin 3,5-diglucoside**.

Parameter	Value	Reference
Molecular Formula	$C_{27}H_{31}O_{17}^{+}$	[1]
Monoisotopic Mass	627.15612 g/mol	[3]
$[M]^{+}$ (observed)	627.1549	[1]
MS/MS Fragmentation Ions (m/z)	465 ( $[M]^{+}-162$ ), 303 ( $[M]^{+}-324$ )	[4]

Note: The fragmentation pattern shows the sequential loss of two hexose (glucose) moieties (162 Da) from the parent ion, yielding the delphinidin aglycone at m/z 303.

## Nuclear Magnetic Resonance (NMR) Data

While experimentally determined and fully assigned  $^1H$  and  $^{13}C$  NMR data for **Delphinidin 3,5-diglucoside** are not readily available in the cited literature, predicted spectra can be used as a reference. The following data is based on predicted values.

Table 1.3.1: Predicted  $^1H$  NMR Spectral Data for **Delphinidin 3,5-diglucoside**

Chemical Shift (ppm)	Multiplicity	Assignment
Predicted values not available in a tabular format in the search results.		

Table 1.3.2: Predicted  $^{13}C$  NMR Spectral Data for **Delphinidin 3,5-diglucoside**

Chemical Shift (ppm)	Assignment
Predicted values not available in a tabular format in the search results.	

Note: The absence of readily available, experimentally verified NMR data highlights a research gap. Researchers are encouraged to acquire and publish this data to facilitate future identification efforts.

## Experimental Protocols

The following section details the methodologies for the isolation, purification, and analysis of **Delphinidin 3,5-diglucoside**.

### Isolation and Purification from Plant Material

**Delphinidin 3,5-diglucoside** can be isolated from various plant sources, such as pomegranate arils or eggplant peels.<sup>[5]</sup> A general protocol involves the following steps:

- **Extraction:** The plant material is typically extracted with a mixture of an organic solvent (e.g., methanol or ethanol) and water, often with the addition of a small amount of acid (e.g., formic acid or hydrochloric acid) to maintain the stability of the anthocyanin in its flavylum cation form.
- **Preliminary Purification:** The crude extract is filtered and concentrated under reduced pressure. The concentrate can then be subjected to solid-phase extraction (SPE) to remove sugars, organic acids, and other polar compounds.
- **Chromatographic Separation:** The partially purified extract is further fractionated using column chromatography, such as Sephadex LH-20, to separate the anthocyanins from other polyphenols.
- **High-Performance Liquid Chromatography (HPLC):** Final purification is achieved by preparative or semi-preparative HPLC on a C18 column to isolate pure **Delphinidin 3,5-diglucoside**.

### HPLC-DAD-ESI-MS/MS Analysis

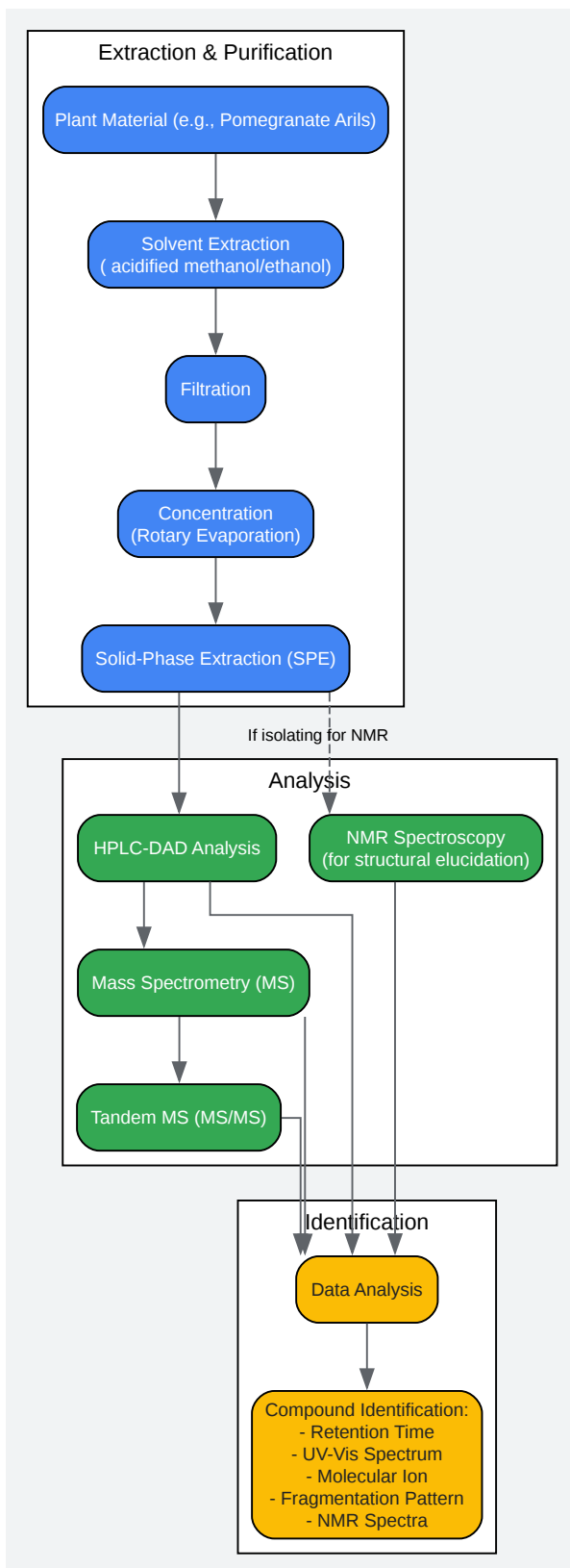
For the analytical identification and quantification of **Delphinidin 3,5-diglucoside**, a standard HPLC-DAD-ESI-MS/MS method is employed.

- HPLC System: A high-performance liquid chromatography system equipped with a diode array detector and coupled to a mass spectrometer.
- Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5  $\mu$ m particle size) is commonly used.
- Mobile Phase: A gradient elution is typically performed with two solvents:
  - Solvent A: Water with a small percentage of formic acid (e.g., 0.1-5%).
  - Solvent B: Acetonitrile or methanol with a small percentage of formic acid (e.g., 0.1-5%).
- Gradient Program: A typical gradient might start with a low percentage of solvent B, which is gradually increased to elute the more hydrophobic compounds.
- Flow Rate: A flow rate of 0.5-1.0 mL/min is generally used.
- DAD Detection: The diode array detector is set to monitor a range of wavelengths, with a specific wavelength around 520 nm used for the detection of anthocyanins.[\[4\]](#)
- Mass Spectrometry (MS) Conditions:
  - Ionization Mode: Electrospray ionization (ESI) in the positive ion mode is used, as anthocyanins carry a positive charge.
  - Scan Range: A full scan is typically performed over a mass range of m/z 100-1500.
  - MS/MS Analysis: For structural confirmation, tandem mass spectrometry (MS/MS) is performed on the precursor ion corresponding to **Delphinidin 3,5-diglucoside** (m/z 627). Collision-induced dissociation (CID) is used to generate fragment ions.

## Visualizations

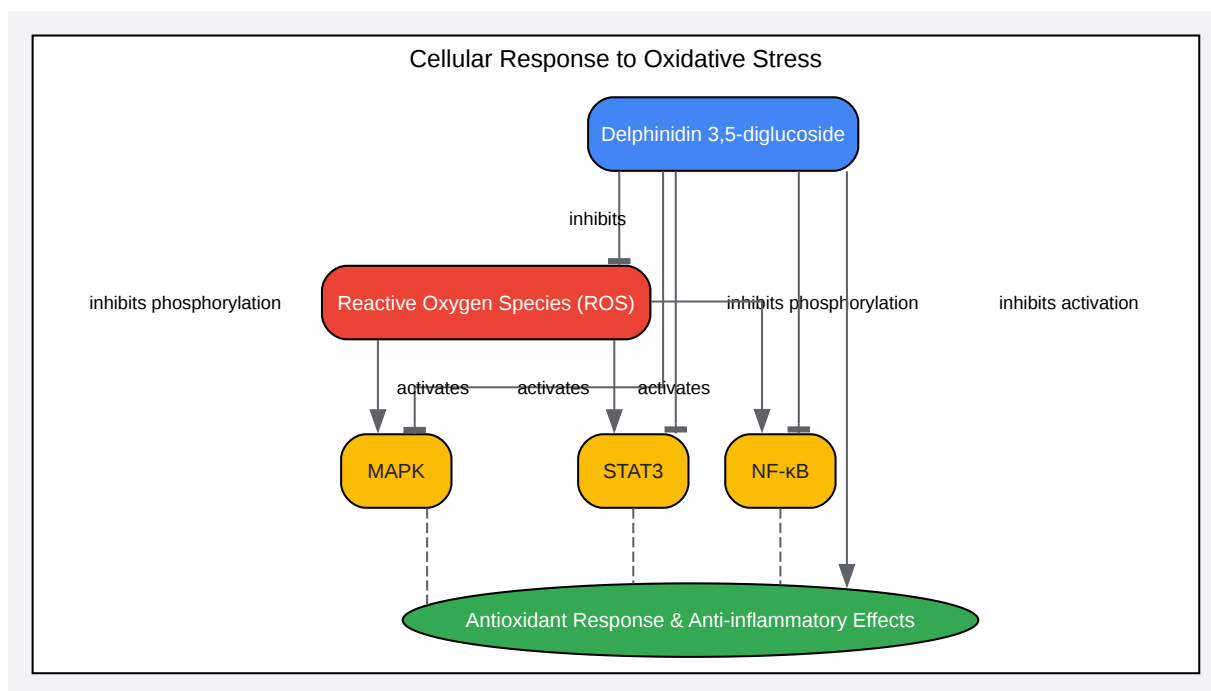
The following diagrams illustrate the experimental workflow for the identification of **Delphinidin 3,5-diglucoside** and a relevant biological pathway in which delphinidin and its glycosides are

implicated.



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Caption: Experimental workflow for the extraction, purification, and identification of **Delphinidin 3,5-diglucoside**.



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Caption: Postulated signaling pathway modulated by **Delphinidin 3,5-diglucoside** in response to oxidative stress.

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- To cite this document: BenchChem. [A Technical Guide to the Identification of Delphinidin 3,5-diglucoside]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15588752#spectral-data-for-delphinidin-3-5-diglucoside-identification]

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